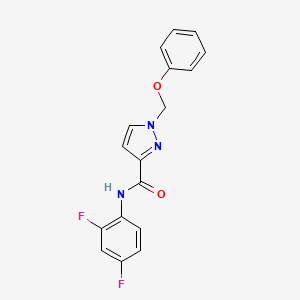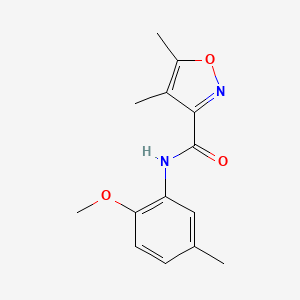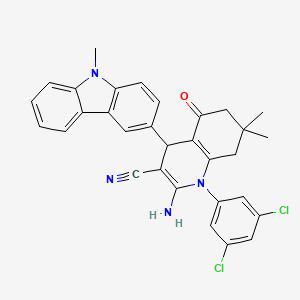![molecular formula C20H25N5O2S B10959050 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline](/img/structure/B10959050.png)
2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring, which is further functionalized with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction of an alkyne with a diazo compound.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the pyrazole derivative reacts with a suitable piperazine precursor.
Quinoline Core Formation: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can lead to the formation of pyrazole N-oxides, while reduction of the quinoline core can yield tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to receptors, while the quinoline core can contribute to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound shares the pyrazole moiety but has a morpholine ring instead of a piperazine ring.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound also contains a pyrazole ring but is functionalized with a boronic acid ester.
Uniqueness
2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-4-methylquinoline is unique due to its combination of a quinoline core, a piperazine ring, and a pyrazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C20H25N5O2S |
|---|---|
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-4-methylquinoline |
InChI |
InChI=1S/C20H25N5O2S/c1-4-24-14-19(16(3)22-24)28(26,27)25-11-9-23(10-12-25)20-13-15(2)17-7-5-6-8-18(17)21-20/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI-Schlüssel |
SSKJVLNRUBSBGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-7-(pentafluoroethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10958967.png)
![1-butyl-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10958976.png)
![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazin-1(2H)-one](/img/structure/B10958984.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B10958988.png)
![N-cyclopropyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B10958993.png)
![ethyl 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10959005.png)
![N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959018.png)


![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10959039.png)
![(5Z)-5-({5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10959044.png)
![5-[(3,5-dimethylphenoxy)methyl]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10959046.png)


